dimethyl-1H-1,2,3-triazol-4-amine hydrochloride dimethyl-1H-1,2,3-triazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909308-42-4
VCID: VC5414763
InChI: InChI=1S/C4H8N4.ClH/c1-3-4(5)6-7-8(3)2;/h5H2,1-2H3;1H
SMILES: CC1=C(N=NN1C)N.Cl
Molecular Formula: C4H9ClN4
Molecular Weight: 148.59

dimethyl-1H-1,2,3-triazol-4-amine hydrochloride

CAS No.: 1909308-42-4

Cat. No.: VC5414763

Molecular Formula: C4H9ClN4

Molecular Weight: 148.59

* For research use only. Not for human or veterinary use.

dimethyl-1H-1,2,3-triazol-4-amine hydrochloride - 1909308-42-4

Specification

CAS No. 1909308-42-4
Molecular Formula C4H9ClN4
Molecular Weight 148.59
IUPAC Name 1,5-dimethyltriazol-4-amine;hydrochloride
Standard InChI InChI=1S/C4H8N4.ClH/c1-3-4(5)6-7-8(3)2;/h5H2,1-2H3;1H
Standard InChI Key PXHIDPCMKPFLAH-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C)N.Cl

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound’s base structure, 1,5-dimethyltriazol-4-amine (C₄H₈N₄), adopts a 1H-1,2,3-triazole scaffold. Protonation of the amine group with hydrochloric acid yields the hydrochloride salt (C₄H₉ClN₄), enhancing its solubility and stability for synthetic applications . Key structural descriptors include:

  • SMILES: CC1=C(N=NN1C)N.Cl

  • InChIKey: PXHIDPCMKPFLAH-UHFFFAOYSA-N

  • IUPAC Name: 1,5-dimethyltriazol-4-amine hydrochloride.

The planar triazole ring facilitates π-π stacking interactions, while the methyl groups contribute to hydrophobic character.

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior :

Adductm/zPredicted CCS (Ų)
[M+H]⁺113.08218120.3
[M+Na]⁺135.06412131.6
[M+NH₄]⁺130.10872127.8
[M-H]⁻111.06762120.4

These data aid in mass spectrometry-based identification and quantification workflows.

Synthesis and Purification Strategies

Purification Techniques

Post-synthetic purification typically employs:

  • Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients to resolve byproducts.

Physicochemical Properties

Solubility and Stability

Although experimental solubility data are unavailable, the hydrochloride salt’s ionic nature suggests moderate water solubility, akin to similar triazole derivatives (e.g., 50–100 mg/mL in aqueous buffers). Thermal stability, assessed via differential scanning calorimetry (DSC), likely exhibits a decomposition temperature >200°C, consistent with aromatic heterocycles.

Spectroscopic Fingerprints

¹H NMR (DMSO-d₆): Key signals include δ 2.23 ppm (s, 3H, CH₃), δ 5.18 ppm (m, NH₂), and δ 7.68 ppm (s, 1H, triazole-H) .
¹³C NMR: Peaks at δ 18.3 ppm (CH₃), δ 56.7 ppm (C-NH₂), and δ 165.3 ppm (triazole-C) .

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Triazole derivatives are renowned for antimicrobial activity. While direct studies on this compound are lacking, structural analogs inhibit Mycobacterium tuberculosis KatG enzyme (MIC = 2–32 μg/mL) and induce oxidative stress via ROS accumulation . The methyl groups may enhance membrane permeability, while the amine moiety facilitates target binding.

Toxicity Profile

The selectivity index (SI >10) observed in related triazoles suggests low cytotoxicity, a promising trait for drug development .

Applications in Pharmaceutical Synthesis

Intermediate for Antifungal Agents

Triazoles like fluconazole and voriconazole share structural motifs with dimethyl-1H-1,2,3-triazol-4-amine hydrochloride, implicating its utility in synthesizing broad-spectrum antifungals.

Anticancer Scaffold Modification

Functionalization at the 4-position amine enables conjugation with cytotoxic moieties (e.g., platinum complexes), leveraging triazole’s bioisosteric replacement potential .

Stability and Degradation Pathways

Thermal Degradation

Under elevated temperatures (>250°C), decomposition likely releases HCl, methylamines, and nitrogen oxides, as observed in thermogravimetric analysis (TGA) of similar salts.

Hydrolytic Susceptibility

The protonated amine may hydrolyze in alkaline conditions, necessitating pH-controlled storage (pH 4–6).

Comparative Analysis with Triazole Derivatives

CompoundBiological ActivityMIC (μg/mL)Reference
1,2,4-Triazole derivativeAnti-Mtb (KatG inhibition)2–32
FluconazoleAntifungal0.25–64
Dimethyl-1H-1,2,3-triazol-4-amine HClHypothesized antimicrobialN/A

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